Lovastatin-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lovastatin is used together with a proper diet to lower cholesterol and triglyceride (fat) levels in the blood. This medicine may also help prevent medical problems (eg, chest pain, heart attack, stroke) caused by fat clogging the blood vessels .

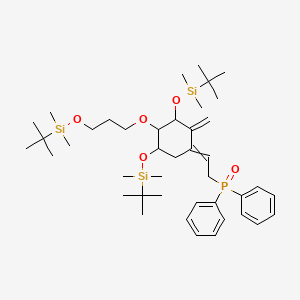

Synthesis Analysis

Lovastatin is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate acting enoyl reductase (LovC). A full trans DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps . The lovastatin synthesis pathway consumes carbon more slowly than the biomass growth process .Molecular Structure Analysis

The domain organization of LovB is an X-shaped face-to-face dimer containing eight connected domains. The binding of LovC laterally to the malonyl-acetyl transferase domain allows the completion of an L-shaped catalytic chamber consisting of six active domains .Chemical Reactions Analysis

Lovastatin showed a melting point at 445 K and thermal stability up to 535 K . After intrinsic stability tests and observations on hydrolytic degradation of lovastatin, the drug was subjected to physical contact (4 h, 333 K) with BHA and citric acid excipients, which were given incompatible by DSC, to assess and identify a possible degradation product by HPLC .Physical And Chemical Properties Analysis

Lovastatin is a lipid-lowering drug and fungal metabolite derived synthetically from a fermentation product of Aspergillus terreus . It has morphological polymorphism, which in the drug has the same unit cell, but with different crystal habits .Applications De Recherche Scientifique

Antitumor Effects and Cancer Research

Antitumor Activity in Combination Therapy : Lovastatin has been observed to exhibit antitumor activity in murine models. It shows synergistic effects when combined with butyrate or its prodrug tributyrin against murine Lewis lung carcinoma. The treatment induces apoptosis and affects cell cycle distribution, expression of p21, p53, and cyclin D1, significantly inhibiting tumor growth in mice (Giermasz et al., 2002).

Inhibition of Metastasis in Mammary Carcinoma : Lovastatin can inhibit metastatic abilities of mammary carcinoma cells. It causes cytoskeleton disruption, impacts cell adhesion, migration, and proteolysis, and reduces the number of experimental lung metastases in mice (Farina et al., 2004).

Enhancement of Antitumor Activity and Cardiotoxicity Attenuation : In combination with doxorubicin, lovastatin has shown increased cytotoxic activity against various murine tumor cell lines and reduced cardiac injury caused by doxorubicin (Feleszko et al., 2000).

Neurological and Cardiovascular Applications

Neuroprotective and Neurocytoprotective Effects : Lovastatin has demonstrated neuroprotective activity, particularly in models of Guillain–Barré syndrome. It inhibits the development of experimental autoimmune neuritis without causing hepatotoxic or myotoxic complications (Sarkey et al., 2007).

Effects on Cellular Pathways in Cancer Cells : Lovastatin has been shown to induce alterations in various cellular pathways, including estrogen receptor signaling, glutamate metabolism, and protein ubiquitination pathways (Dong et al., 2011).

Miscellaneous Applications

Statistical Optimization in Fermentation : Research on lovastatin production using Monascus sanguineus under solid-state fermentation has been conducted. This includes spectrometric characterization and optimization of yield (Dikshit & Tallapragada, 2016).

Pharmacokinetics and Pharmacodynamics Studies : Studies have been conducted on the pharmacokinetics and pharmacodynamics of lovastatin in combination with other treatments, such as Coptidis preparation in hyperlipidemic rats, offering insights into its effects and interactions (Peng et al., 2021).

Safety And Hazards

Orientations Futures

Given that statin therapy is a cornerstone of ASCVD prevention, it is essential for clinicians to understand statin safety issues and the available evidence supporting the incorrect perception that statins have common adverse effects . The prescription of statins is increasing and statin therapy is often lifelong, in particular in patients with other risk factors .

Propriétés

Numéro CAS |

1002345-93-8 |

|---|---|

Nom du produit |

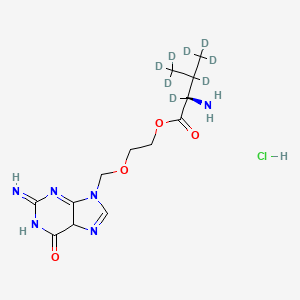

Lovastatin-d3 |

Formule moléculaire |

C24H33O5D3 |

Poids moléculaire |

407.56 |

Apparence |

White Solid |

melting_point |

152-155°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

75330-75-5 (unlabelled) |

Synonymes |

(2S)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro- 3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; MK-803-d3; Lovalip-d3; Lovastatin Lactone-d3; Mevacor-d3; Mevinacor-d3 |

Étiquette |

Lovastatin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.